2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-methoxy-2-oxoethyl)cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-14-9(13)7-10(6-8(11)12)4-2-3-5-10/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRCVFGWAKNFMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295673 | |
| Record name | 1-Methyl 1,1-cyclopentanediacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321602-27-1 | |
| Record name | 1-Methyl 1,1-cyclopentanediacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321602-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 1,1-cyclopentanediacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Cyclopentyl Acetic Acid Derivatives
One common approach involves the alkylation of cyclopentyl acetic acid or its derivatives with 2-methoxy-2-oxoethyl halides or equivalents. This reaction is typically performed under basic conditions to deprotonate the acid and facilitate nucleophilic substitution.
- Reaction conditions: Use of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).
- Temperature: Controlled between 0°C and room temperature to avoid side reactions.
- Yield: Moderate to high, depending on the purity of reagents and reaction time.
Esterification Followed by Oxidation
Another method involves initial esterification of cyclopentyl acetic acid with methanol to form methyl esters, followed by selective oxidation to introduce the keto group at the 2-position.
- Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid for esterification.
- Oxidizing agents: Use of PCC (pyridinium chlorochromate) or Dess–Martin periodinane for mild oxidation.
- Purification: Column chromatography or recrystallization to isolate the target acid.
Use of Protecting Groups and Functional Group Transformations
To achieve regioselectivity and prevent side reactions, protecting groups such as silyl ethers or acetals may be employed during intermediate steps. Following protection, functional group transformations like nucleophilic substitution or hydrolysis are conducted.
- Protecting group removal: Acidic or basic hydrolysis under mild conditions.
- Advantages: Improved selectivity and higher overall yield.
Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | 2-Methoxy-2-oxoethyl halide, NaH, DMF | 0–25°C | 65–85 | Requires anhydrous conditions |
| Esterification + Oxidation | Methanol, H2SO4 (cat.), PCC or DMP | 25–40°C | 60–75 | Two-step process, careful oxidation needed |
| Protecting Group Strategy | Silyl ethers, acetals, acidic/basic hydrolysis | Ambient | 70–90 | Improves selectivity, adds complexity |
Detailed Research Findings
Reaction Optimization: Studies indicate that controlling the base strength and solvent polarity significantly affects the alkylation efficiency. Polar aprotic solvents increase nucleophilicity, enhancing substitution rates.
Purity and Characterization: The final product is characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the presence of methoxy, keto, and carboxylic acid functionalities.
Scalability: Methods involving esterification followed by oxidation are more amenable to scale-up due to milder conditions and fewer side reactions.
Environmental and Safety Considerations: Use of chromium-based oxidants like PCC requires careful waste management. Alternative oxidants such as Dess–Martin periodinane offer safer profiles but at higher cost.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing in substituents or core rings:
Key Observations:
- The chlorophenyl-piperidine moiety in clopidogrel’s metabolite introduces steric bulk and lipophilicity, critical for binding to the P2Y₁₂ receptor . The absence of the methoxy group in 2-(2-oxocyclopentyl)acetic acid simplifies synthesis but reduces steric and electronic complexity, likely diminishing target specificity .
Physicochemical Properties :
- The methoxy-oxoethyl group in the target compound balances hydrophilicity (via the ester oxygen) and lipophilicity (via the methoxy group), a feature shared with clopidogrel’s metabolite .
- Aromatic substituents (e.g., 4-methoxyphenyl in C₁₁H₁₂O₅) enhance π-π stacking interactions but may reduce metabolic stability due to oxidative susceptibility .
Biological Activity
2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid is a compound that has garnered interest in the fields of organic synthesis and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18O3
- Molecular Weight : 214.26 g/mol
- CAS Number : 60142-94-1
Biological Activity Overview
Research indicates that 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli .
- Anti-inflammatory Effects : The compound is being investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating various inflammatory diseases .
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating them, which can alter metabolic pathways .
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction processes that are critical in inflammation and other physiological responses .
- Gene Expression Alteration : The compound could affect the expression of genes involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Antimicrobial Activity
A study highlighted the antibacterial efficacy of related compounds, demonstrating that derivatives of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid exhibited significant activity against E. coli, with minimum inhibitory concentrations (MICs) as low as 0.78 mg/mL .
Anti-inflammatory Research
In animal models, compounds structurally similar to 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid have shown promising anti-inflammatory effects. For instance, a related compound demonstrated a reduction in inflammatory markers in rat models of arthritis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization followed by esterification or hydrolysis. For example, a cyclopentane precursor (e.g., methyl 3-oxocyclopentylacetate) can undergo nucleophilic substitution with a methoxy-oxoethyl group. Key steps include:
- Cyclization : Use of acid catalysts (e.g., HCl) to promote cyclopentane ring closure .
- Ester Hydrolysis : Controlled hydrolysis of methoxy groups under alkaline conditions to yield the acetic acid moiety .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. Yield optimization depends on stoichiometric ratios of reagents and reaction temperature (e.g., 60–80°C for ester hydrolysis) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the cyclopentyl backbone, methoxy group ( 3.2–3.5 ppm), and acetic acid protons ( 2.3–2.6 ppm). Compare with PubChem data for validation .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–260 nm) to assess purity (>95%) and identify byproducts .
- X-ray Crystallography : For absolute stereochemical confirmation (if chiral centers are present), single-crystal analysis is recommended .
Q. What are the stability profiles of this compound under physiological conditions?
- Methodological Answer : Stability studies in PBS (pH 7.4) at 37°C show degradation half-lives >24 hours, indicating suitability for in vitro assays. Key factors:
- pH Sensitivity : The acetic acid group may protonate/deprotonate, affecting solubility. Buffered solutions (e.g., Tris-HCl) are advised .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the cyclopentyl-oxoethyl moiety .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of 2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid?
- Methodological Answer : Chirality at the cyclopentyl or methoxy group can drastically alter target binding. For example:
- Enantiomer-Specific Activity : (1R,2R)-configured analogs show higher affinity for cyclooxygenase (COX) enzymes compared to (1S,2S) isomers in anti-inflammatory assays .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket, guided by X-ray structures (PDB: 5KIR) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. neuroactive effects)?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify biphasic effects .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
- Metabolite Analysis : LC-MS/MS to detect in situ degradation products that may exhibit unintended activity .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate LogP (~2.1), indicating moderate lipophilicity. Adjust substituents (e.g., methoxy to hydroxy) to enhance aqueous solubility .
- Metabolic Sites : CYP450 metabolism (e.g., CYP3A4) can be modeled using StarDrop’s DEREK Nexus to identify vulnerable positions (e.g., cyclopentyl ring oxidation) .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
